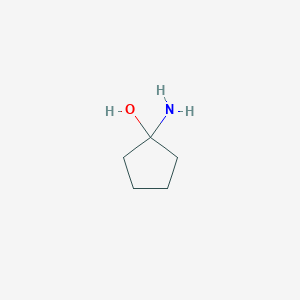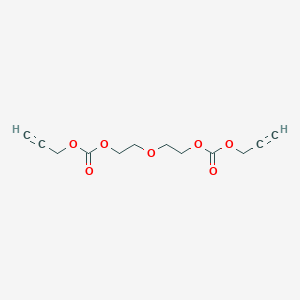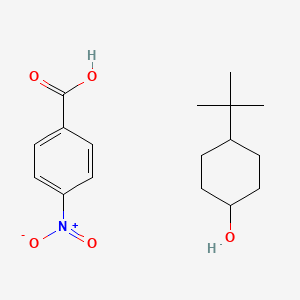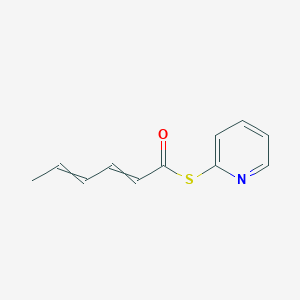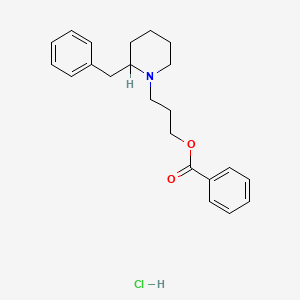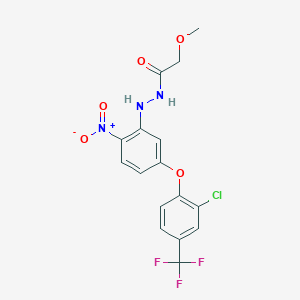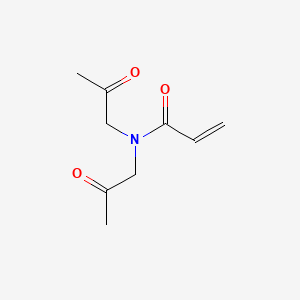
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its stability and reactivity. The compound features a benzoate group attached to a dioxane ring, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further reacted with benzoyl chloride to form the desired compound. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its reactivity with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the release of functional groups. This reactivity is facilitated by the electron-withdrawing nature of the benzoate group, which stabilizes the transition state and lowers the activation energy of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Diisopropyl Malonate: Another ester of malonic acid, used in similar synthetic applications.
Dimethyl Carbonate: A versatile reagent in organic synthesis.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate stands out due to its unique structure, which combines the reactivity of Meldrum’s acid with the stability of the benzoate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
75307-68-5 |
|---|---|
Fórmula molecular |
C13H12O6 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate |
InChI |
InChI=1S/C13H12O6/c1-13(2)18-11(15)9(12(16)19-13)17-10(14)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
BZSBTYVRPZAQEA-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)OC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


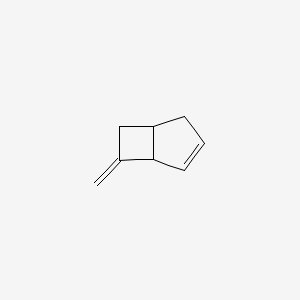
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)


